molecular formula C25H29N3O5 B2869322 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1798618-65-1

5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2869322
CAS RN: 1798618-65-1
M. Wt: 451.523
InChI Key: VLQPEKBZCXTKRY-UHFFFAOYSA-N
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Description

5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as BDP, is a novel compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields of research. BDP belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.

Mechanism of Action

The mechanism of action of 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB signaling pathways. In material science, this compound has been used as a building block for the synthesis of liquid crystals, which exhibit unique optical and electrical properties. In biochemistry, this compound has been shown to interact with proteins and enzymes, which could lead to the development of new therapeutics.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In material science, this compound has been used to synthesize liquid crystals with unique optical and electrical properties. In biochemistry, this compound has been shown to interact with proteins and enzymes, which could lead to the development of new therapeutics.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its unique chemical structure, which allows for the synthesis of functional materials and the development of new therapeutics. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents, which may limit its applications in certain fields of research.

Future Directions

There are several future directions for the research of 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, including the development of new anticancer agents based on its chemical structure, the synthesis of new functional materials using this compound as a building block, and the identification of new protein targets for drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the condensation of 4-butoxybenzoylhydrazine with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a suitable coupling agent. The reaction yields this compound, which can be purified by column chromatography or recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of functional materials such as polymers and liquid crystals. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, which could lead to the development of new therapeutics.

properties

IUPAC Name

(4-butoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-4-5-15-32-19-11-8-17(9-12-19)25(29)28-14-6-7-20(28)24-26-23(27-33-24)18-10-13-21(30-2)22(16-18)31-3/h8-13,16,20H,4-7,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQPEKBZCXTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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